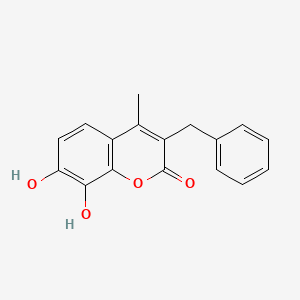![molecular formula C19H22ClN3S B2562919 Clorhidrato de 1-{1-fenil-3-[4-(propilsulfanyl)fenil]-1H-pirazol-4-il}metanamina CAS No. 2194454-14-1](/img/structure/B2562919.png)
Clorhidrato de 1-{1-fenil-3-[4-(propilsulfanyl)fenil]-1H-pirazol-4-il}metanamina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{1-phenyl-3-[4-(propylsulfanyl)phenyl]-1H-pyrazol-4-yl}methanamine hydrochloride is a synthetic compound notable for its applications in various fields, including medicinal chemistry, biochemistry, and industrial chemistry. This compound's unique molecular structure features a phenyl-pyrazol core with a methanamine and propylsulfanyl substituent, providing distinct chemical properties that make it a valuable subject for scientific research.
Aplicaciones Científicas De Investigación
1-{1-phenyl-3-[4-(propylsulfanyl)phenyl]-1H-pyrazol-4-yl}methanamine hydrochloride is utilized in various research areas:
Chemistry: Study of pyrazole derivatives and their reactivity.
Biology: Investigating biological activities, including enzyme inhibition and receptor binding.
Medicine: Potential therapeutic applications in areas like anti-inflammatory and anticancer research.
Industry: Use as an intermediate in the synthesis of other chemical compounds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-{1-phenyl-3-[4-(propylsulfanyl)phenyl]-1H-pyrazol-4-yl}methanamine hydrochloride typically involves a multi-step process:
Formation of the Pyrazol Core: The starting material is often a phenylhydrazine, which undergoes cyclization with a β-keto ester to form the pyrazole ring.
Substitution Reaction: A propylsulfanyl group is introduced via nucleophilic substitution on a suitable precursor.
Attachment of Methanamine: The final step involves the addition of a methanamine moiety to the pyrazole ring. This step often requires controlled conditions such as specific temperature and pH.
Hydrochloride Formation: The free base of the compound is treated with hydrochloric acid to form the hydrochloride salt, enhancing its solubility.
Industrial Production Methods
In industrial settings, the production of this compound may involve:
Large-scale Synthesis: Employing automated batch reactors for consistent production.
Optimization of Reaction Conditions: Using catalysts and specific reaction conditions to maximize yield and purity.
Purification Techniques: Advanced methods such as crystallization and chromatography to ensure high purity.
Análisis De Reacciones Químicas
Types of Reactions
1-{1-phenyl-3-[4-(propylsulfanyl)phenyl]-1H-pyrazol-4-yl}methanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The propylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The aromatic rings and pyrazole can undergo reduction under suitable conditions.
Substitution: Electrophilic or nucleophilic substitution can modify the phenyl or pyrazole rings.
Common Reagents and Conditions
Oxidation: Agents like hydrogen peroxide or peracids can be used.
Reduction: Catalytic hydrogenation with palladium or lithium aluminum hydride.
Substitution: Halogenating agents or nucleophiles under specific pH and temperature.
Major Products
The major products depend on the reactions and conditions but can include modified pyrazole rings with altered functional groups.
Mecanismo De Acción
The compound exerts its effects through:
Binding to Targets: Interacting with specific enzymes or receptors in biological systems.
Pathways: Modulating pathways such as signal transduction or gene expression, often involving hydrogen bonding, hydrophobic interactions, and Van der Waals forces.
Comparación Con Compuestos Similares
Unique Features
This compound stands out due to its specific combination of a phenyl-pyrazole core with methanamine and propylsulfanyl groups, providing distinct chemical and biological properties.
Similar Compounds
1-phenyl-3-[4-(methylsulfanyl)phenyl]-1H-pyrazol-4-ylmethanamine hydrochloride: Similar structure but with a methylsulfanyl group.
1-phenyl-3-[4-(propylsulfanyl)phenyl]-1H-pyrazol-5-ylmethanamine hydrochloride: Differing in the position of the methanamine group.
By highlighting these aspects, the compound can be better understood in terms of its preparation, reactions, applications, mechanism, and uniqueness among similar compounds.
Propiedades
IUPAC Name |
[1-phenyl-3-(4-propylsulfanylphenyl)pyrazol-4-yl]methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3S.ClH/c1-2-12-23-18-10-8-15(9-11-18)19-16(13-20)14-22(21-19)17-6-4-3-5-7-17;/h3-11,14H,2,12-13,20H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMJHHCMPLLLASY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=CC=C(C=C1)C2=NN(C=C2CN)C3=CC=CC=C3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-ethyl-4-[(4-fluorophenyl)sulfanyl]-6-(trifluoromethyl)-2-pyrimidinamine](/img/structure/B2562836.png)
![3,8-Diazabicyclo[3.2.1]octan-2-one hydrochloride](/img/structure/B2562838.png)
![N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-(ethylthio)benzamide hydrochloride](/img/structure/B2562839.png)



![3-[4-(Chloromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B2562845.png)




![2-hydroxy-2-phenyl-N-[(1r,4r)-4-[(3-cyanopyrazin-2-yl)oxy]cyclohexyl]acetamide](/img/structure/B2562854.png)
![N-(5-chloro-2-methoxyphenyl)-4-ethyl-7-hydroxy-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2562857.png)
![6-(2,5-Dimethoxyphenyl)-4-methyl-2-prop-2-enyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2562858.png)
